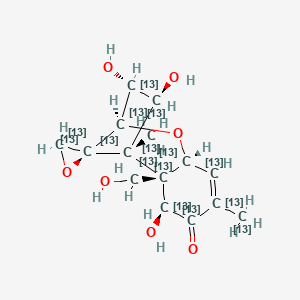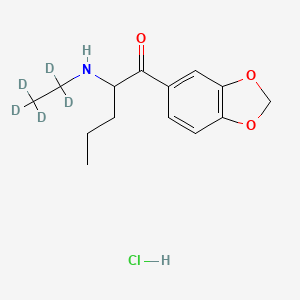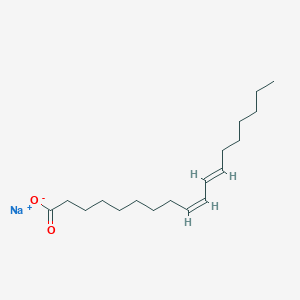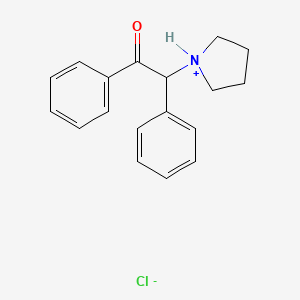![molecular formula C6H8N2O2 B3025877 Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]- CAS No. 1331754-16-5](/img/structure/B3025877.png)
Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzymatic Remediation of Organic Pollutants
Ethanone and its derivatives have been explored in the enzymatic remediation of various organic pollutants in industrial wastewater. Enzymes such as laccases and peroxidases have been utilized in the presence of redox mediators to enhance the degradation efficiency of recalcitrant compounds, suggesting a potential role for Ethanone derivatives in improving the range and efficiency of such enzymatic treatments. This enzymatic approach presents a promising avenue for the treatment of aromatic compounds in industrial effluents, contributing to environmental sustainability (Husain & Husain, 2007).
Catalytic Transformation in Biorefinery
The derivative 5-(hydroxymethyl)furfural, a closely related compound, is considered a significant building block in the biorefinery sector for transforming biomass-derived chemicals. Research focusing on the catalytic conversion of this derivative into valuable chemicals such as cyclopentanone indicates its importance in synthesizing a wide range of commercially relevant compounds. This highlights the potential of Ethanone derivatives in contributing to the development of sustainable, biomass-based chemicals for various industrial applications (Dutta & Bhat, 2021).
Role in Pharmacology
Although slightly deviating from the exact compound , the pharmacological review of DuP 753, a compound with a similar imidazole scaffold, sheds light on the potential of Ethanone derivatives in the field of medicine. This compound demonstrates significant pharmacological activity, such as inhibiting the pressor response to angiotensin II and lowering blood pressure in certain animal models. This indicates the potential of Ethanone derivatives in designing new drugs with specific target activity (Wong et al., 1991).
Mecanismo De Acción
Target of Action
The primary target of A6770 is sphingosine 1-phosphate lyase (S1P lyase) . S1P lyase is an enzyme that plays a crucial role in the metabolism of sphingolipids, which are involved in various cellular processes including cell growth, differentiation, and apoptosis .
Mode of Action
A6770 interacts with its target, S1P lyase, by undergoing phosphorylation . The phosphorylated form of A6770 then directly inhibits S1P lyase . This inhibition disrupts the normal function of the enzyme, leading to alterations in sphingolipid metabolism .
Biochemical Pathways
The inhibition of S1P lyase by A6770 affects the sphingolipid metabolic pathway . Sphingolipids are essential components of cell membranes and have roles in signaling pathways that control cell growth and survival . By inhibiting S1P lyase, A6770 can potentially influence these cellular processes .
Pharmacokinetics
The pharmacokinetics of A6770 involve its absorption and distribution within the body. After oral administration, A6770 is detected in the plasma . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of S1P lyase by A6770 leads to a decrease in the breakdown of sphingosine 1-phosphate (S1P), a bioactive sphingolipid metabolite . This can result in an accumulation of S1P, which can have various effects on cells, including promoting cell survival and proliferation . In particular, A6770 has been shown to cause lymphopenia, a condition characterized by low levels of lymphocytes in the blood .
Propiedades
IUPAC Name |
1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVIQLWMKAZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)




![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)